molecular formula C19H19Cl2NO B1613878 2,4-Dichloro-3'-piperidinomethyl benzophenone CAS No. 898793-50-5

2,4-Dichloro-3'-piperidinomethyl benzophenone

Cat. No. B1613878
M. Wt: 348.3 g/mol
InChI Key: QZXGLVYVIVFGFE-UHFFFAOYSA-N
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Description

2,4-Dichloro-3'-piperidinomethyl benzophenone (2,4-DCPB) is a synthetic compound that has been used in various scientific research applications due to its unique properties and potential applications. It is a member of the benzophenone family, a group of aromatic compounds that are used as dyes, solvents, and surfactants. 2,4-DCPB is a colorless, water-soluble, and stable compound that is used in a variety of research applications.

Scientific Research Applications

Thermal and Structural Studies

Research has shown that certain compounds similar to 2,4-Dichloro-3'-piperidinomethyl benzophenone exhibit interesting thermal and structural properties. For instance, the study by Karthik et al. (2021) on [1-(2,5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime revealed that the compound is thermally stable in a specific temperature range and exhibits both inter and intra-molecular hydrogen bonds, which are crucial for its structural integrity.

Photodegradation Studies

The compound's derivatives have been investigated for their potential in enhancing the photodegradation of polymers. Acosta et al. (1996) synthesized novel additives by substituting benzophenone with groups that influence the rates of thermal and photo-oxidation in polyethylene, which could have implications for the controlled degradation of plastics (Acosta et al., 1996).

Molecular Interaction Studies

Molecular interaction studies, such as those conducted by Shim et al. (2002), provide insight into how benzophenone derivatives interact with biological receptors. The research on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide and its interaction with the CB1 cannabinoid receptor highlights the structural and energetic considerations for designing receptor-specific drugs (Shim et al., 2002).

Environmental and Water Treatment Studies

Compounds related to 2,4-Dichloro-3'-piperidinomethyl benzophenone have been studied for their behavior and degradation in aquatic environments, offering insights into their environmental impact and potential applications in water treatment processes. For example, the oxidation of benzophenone-3 by ferrate(VI) demonstrates how such compounds can be efficiently removed from water, improving water quality and safety (Yang & Ying, 2013).

properties

IUPAC Name

(2,4-dichlorophenyl)-[3-(piperidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19Cl2NO/c20-16-7-8-17(18(21)12-16)19(23)15-6-4-5-14(11-15)13-22-9-2-1-3-10-22/h4-8,11-12H,1-3,9-10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZXGLVYVIVFGFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30643161
Record name (2,4-Dichlorophenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30643161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-3'-piperidinomethyl benzophenone

CAS RN

898793-50-5
Record name (2,4-Dichlorophenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30643161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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